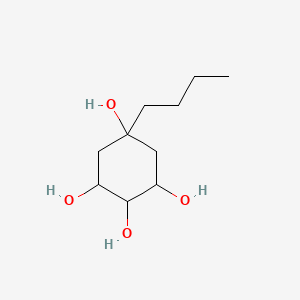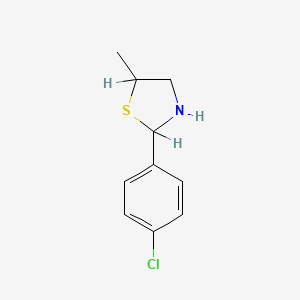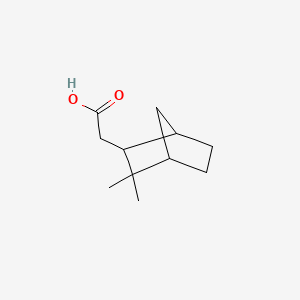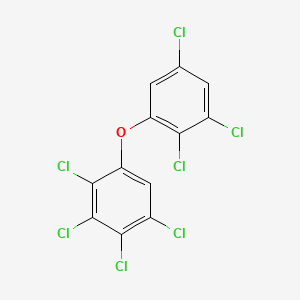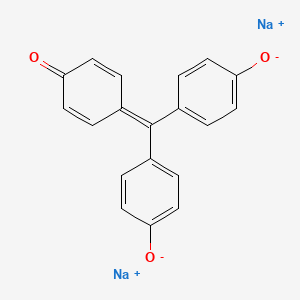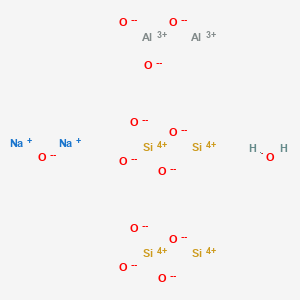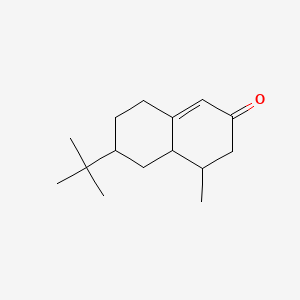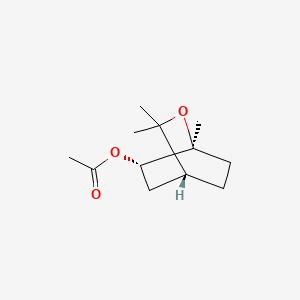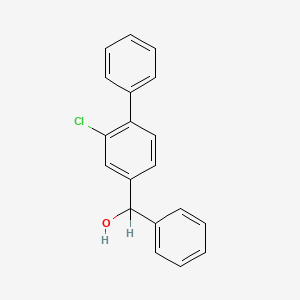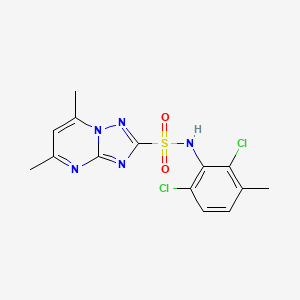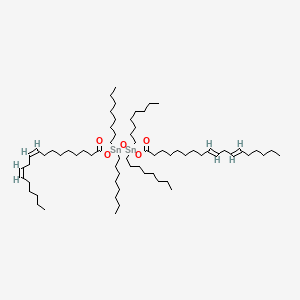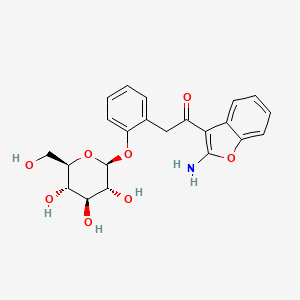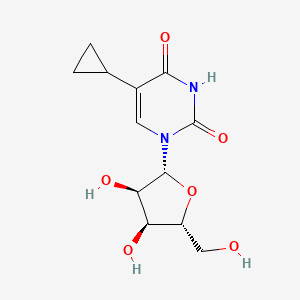
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is a complex organic compound with a variety of applications in scientific research This compound is characterized by its unique structure, which includes a cyanoethyl group, an ethylamino group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate typically involves multiple steps. One common method includes the reaction of 3-amino-4-methoxyacetophenone with 2-cyanoethyl ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving the use of high-pressure reactors and continuous flow systems. The reaction conditions, such as temperature and pressure, would be carefully controlled to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The reactions mentioned above generally require specific conditions to proceed efficiently. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often require an inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-(3-((2-Cyanoethyl)(2-hydroxyethyl)amino)phenyl)acetamide: This compound is similar in structure but includes a hydroxyethyl group instead of an ethylamino group.
N-(2-cyanoethyl)acetamide: This simpler compound lacks the methoxyphenyl group and has different reactivity and applications.
Uniqueness
N-(3-((2-Cyanoethyl)ethylamino)-4-methoxyphenyl)acetamide monoacetate is unique due to its combination of functional groups, which confer specific reactivity and potential for diverse applications. Its structure allows for versatile chemical modifications, making it valuable in various fields of research and industry .
Properties
CAS No. |
84030-50-2 |
|---|---|
Molecular Formula |
C16H23N3O4 |
Molecular Weight |
321.37 g/mol |
IUPAC Name |
acetic acid;N-[3-[2-cyanoethyl(ethyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C14H19N3O2.C2H4O2/c1-4-17(9-5-8-15)13-10-12(16-11(2)18)6-7-14(13)19-3;1-2(3)4/h6-7,10H,4-5,9H2,1-3H3,(H,16,18);1H3,(H,3,4) |
InChI Key |
FVSAWYTZJIYXAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=C(C=CC(=C1)NC(=O)C)OC.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


